

Biological activity of 2-Methyl-1,2-benzothiazolin-3-one derivatives

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Compound of Interest

Compound Name: 2-Methyl-1,2-benzothiazolin-3-one

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An In-Depth Technical Guide to the Biological Activity of **2-Methyl-1,2-benzothiazolin-3-one** and Related Derivatives

Executive Summary

The 1,2-benzothiazolin-3-one (BIT) scaffold is a cornerstone in the field of industrial biocides, valued for its broad-spectrum antimicrobial activity.^{[1][2]} Beyond its established role in preservation, derivatives of this heterocyclic system, including the N-methylated analogue **2-Methyl-1,2-benzothiazolin-3-one** (MBIT), are attracting significant attention in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and mechanisms of action of BIT derivatives. We delve into their primary antimicrobial functions, explore their emerging therapeutic potential as caspase inhibitors and neuropharmacological agents, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this versatile chemical class.

The 1,2-Benzothiazolin-3-one (BIT) Scaffold: An Introduction

Chemical Structure and Properties

The foundational structure of this class is 1,2-benzisothiazolin-3-one (BIT), an organic compound featuring a benzene ring fused to an isothiazolinone ring.[3] N-substituted derivatives, such as **2-Methyl-1,2-benzisothiazolin-3-one** (MBIT), 2-Butyl-1,2-benzisothiazolin-3-one (BBIT), and 2-n-octyl-1,2-benzisothiazolin-3-one (OBIT), are of significant commercial and research interest.[2] The substitution at the nitrogen atom profoundly influences the compound's physical properties, such as melting point and lipophilicity, which in turn dictates its biological activity and application profile.[2][4]

Industrial Significance and Emerging Therapeutic Potential

Isothiazolinones are widely employed as preservatives and biocides in a vast array of products, including paints, adhesives, cleaning agents, and in the leather and textile industries.[5][6] Their effectiveness against a broad spectrum of bacteria, fungi, and yeasts has made them indispensable for preventing microbial spoilage.[2][7] However, the same chemical reactivity that underlies their biocidal action is now being harnessed for more nuanced therapeutic applications. Research has revealed that specific derivatives possess potent and selective activities as caspase inhibitors for apoptosis modulation, potential antipsychotics, and anti-inflammatory agents, signaling a shift from industrial preservation to targeted drug discovery.[1][8][9]

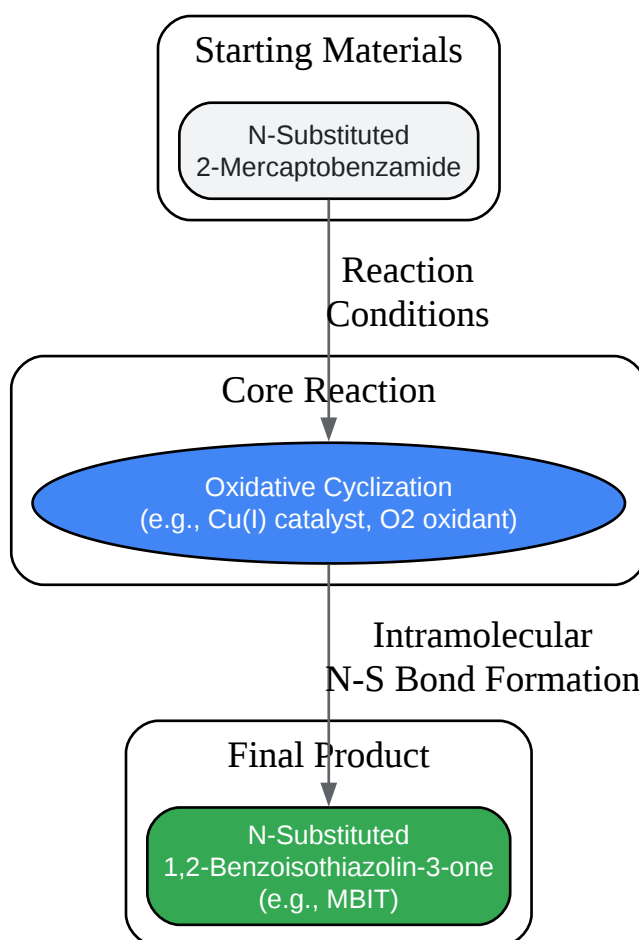
Synthesis of 1,2-Benzisothiazolin-3-one Derivatives

The construction of the BIT scaffold and its derivatives can be achieved through several synthetic strategies. A prevalent and efficient method involves the intramolecular cyclization of 2-mercaptobenzamides.

Key Synthetic Pathway: Oxidative Cyclization

A common and modern approach utilizes a copper(I)-catalyzed intramolecular N–S bond formation.[3] This method involves the oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors. The use of oxygen as the sole oxidant makes this a relatively green synthetic strategy, yielding the desired benzo[d]isothiazol-3(2H)-ones in excellent yields. [3] N-substituted derivatives, the core of this guide's topic, are synthesized by starting with the appropriately N-substituted 2-mercaptobenzamide.

Below is a generalized workflow for the synthesis of N-substituted BIT derivatives.



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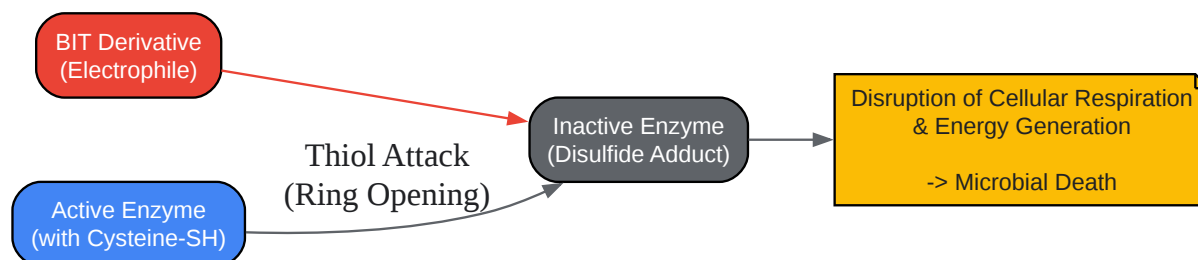
Caption: Generalized workflow for the synthesis of N-substituted BITs.

Core Biological Activity: Antimicrobial and Antifungal Mechanisms

The Thiol-Reactive Mechanism of Action

The primary antimicrobial mechanism of BIT and its derivatives is rooted in their electrophilic nature. These compounds readily react with nucleophilic biological macromolecules, particularly the thiol groups (-SH) of cysteine residues within proteins and enzymes.^[10] This interaction proceeds via the opening of the isothiazolinone ring and the formation of a disulfide bond with the target thiol, leading to the inactivation of critical enzymes involved in cellular

respiration and energy generation.[10] This disruption of essential metabolic pathways ultimately results in the inhibition of microbial growth and cell death.



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Caption: Mechanism of enzyme inactivation by BIT derivatives via thiol reaction.

Spectrum of Activity and Structure-Activity Relationships (SAR)

BIT derivatives exhibit a broad spectrum of activity, though they are often more potent against Gram-positive bacteria and fungi than Gram-negative bacteria.[11][12] The outer membrane of Gram-negative bacteria can present a permeability barrier, reducing the efficacy of some derivatives.

The antimicrobial potency is strongly influenced by the nature of the substituent on the nitrogen atom and the overall lipophilicity of the molecule.[4] A quantitative structure-activity relationship (QSAR) study demonstrated a bilinear relationship between the lipophilicity (logP) of N-arylalkanoic derivatives and their activity against *B. subtilis*, with optimal activity observed around a logP of 3.[4] This indicates that a balance is required: the molecule must be lipophilic enough to cross the cell membrane but not so much that it becomes trapped within the lipid bilayer.

Table 1: Representative Antimicrobial Activity of 1,2-Benzoisothiazolin-3-one Derivatives

Compound	Substituent (at N-position)	Test Organism	MIC (µg/mL)	Reference
BIT	-H	Staphylococcus aureus	2-4	[4][11]
MBIT	-CH ₃	Staphylococcus aureus	1-2	[2]
BBIT	-(CH ₂) ₃ CH ₃	Staphylococcus aureus	0.5-1	[2]
BIT Derivative	N-phenoxyacetic acid	Bacillus subtilis	0.5	[4]

| BIT Derivative | N-phenylbutyric acid ester | Candida spp. | 1-2 |[4] |

Note: MIC values are approximate ranges compiled from multiple sources and serve for comparative purposes.

Advanced Therapeutic Applications

While the antimicrobial properties of BIT derivatives are well-established, recent research has unveiled their potential in treating complex human diseases by targeting specific host-cell pathways.

Modulation of Apoptosis: Caspase-3 Inhibition

Several novel 1,2-benzisothiazol-3-one derivatives have been identified as highly potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade.[8][13] Certain analogues exhibit inhibitory activity in the nanomolar range (IC₅₀ = 1.15 nM for compound 5i in one study) and have demonstrated the ability to protect cells from chemically-induced apoptosis in vitro.[13] This positions them as promising lead compounds for developing therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury.[8]

Neuropharmacological Activity: Potential Antipsychotics

Derivatives incorporating a piperazine moiety have been synthesized and evaluated for potential antipsychotic activity.[9][14] These compounds have shown high affinity for both dopamine (D2) and serotonin (5-HT2A) receptors. One such derivative, BMY 13859-1, exhibited a potent and selective profile in CNS tests, blocking amphetamine-induced stereotyped behavior without inducing the typical motor side effects associated with older antipsychotics.[9] This dual-receptor antagonism is a hallmark of atypical antipsychotics, suggesting these BIT derivatives could offer a novel therapeutic approach for schizophrenia.

Experimental Evaluation: Protocols and Methodologies

Evaluating the biological activity of novel BIT derivatives requires robust and standardized assays. The following protocols provide step-by-step methodologies for determining antimicrobial efficacy.

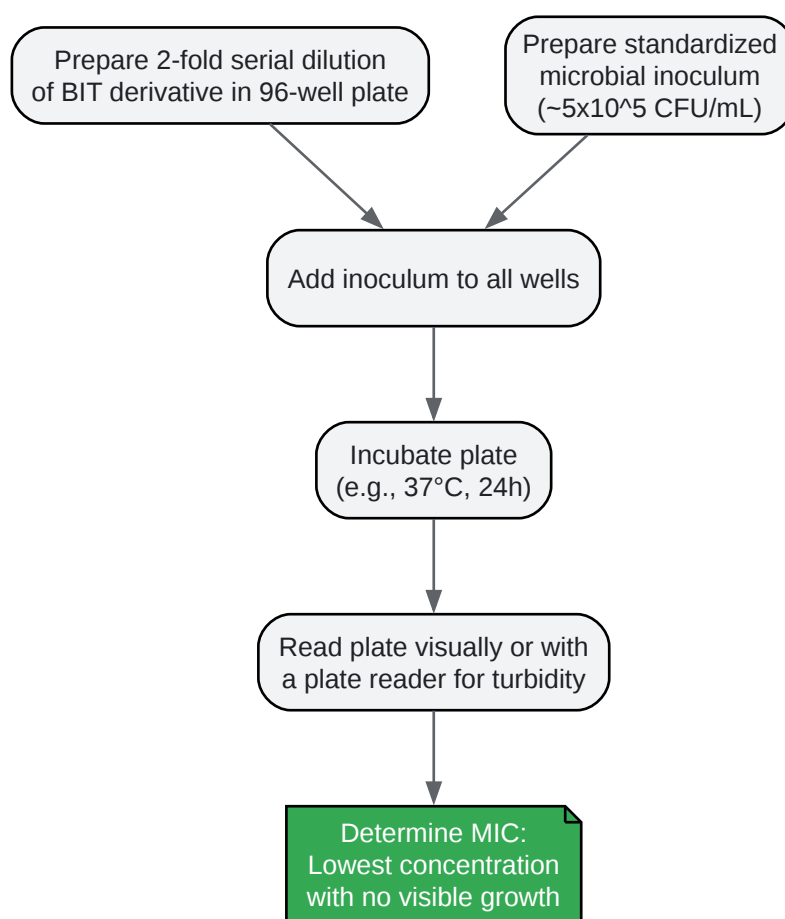
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold-standard for assessing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

- **Preparation of Stock Solution:** Dissolve the test BIT derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- **Microplate Preparation:** Dispense 50 μ L of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
- **Serial Dilution:** Add 50 μ L of the stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 μ L from the first well to the second, and so on, across the plate. Discard 50 μ L from the last well. This creates a concentration gradient.
- **Inoculum Preparation:** Prepare a standardized microbial inoculum (e.g., bacteria at $\sim 5 \times 10^5$ CFU/mL) according to CLSI guidelines.

- Inoculation: Add 50 μL of the prepared inoculum to each well, bringing the final volume to 100 μL .
- Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours).
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.



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Caption: Workflow for the Broth Microdilution MIC Assay.

Toxicological Profile and Safety Considerations

A critical aspect of developing any biologically active compound, particularly for therapeutic use, is understanding its toxicological profile.

Skin Sensitization and Irritation

Isothiazolinones as a class are well-known contact sensitizers.^{[5][15]} Dermal exposure to BIT can lead to allergic contact dermatitis in susceptible individuals.^{[16][17]} Eye and skin irritation tests have shown BIT to be a strong eye irritant and a mild skin irritant.^[16] This necessitates careful handling in laboratory and industrial settings and is a major hurdle to overcome for topical drug development.

Cytotoxicity and Genotoxicity

Studies on various cell lines have explored the cytotoxicity of BIT derivatives.^[18] While their reactivity towards thiols is key to their antimicrobial action, it can also lead to off-target effects in mammalian cells, such as the depletion of glutathione.^[18] Genotoxicity studies have generally concluded that BIT is not genotoxic.^[19] However, the toxicological profile must be rigorously evaluated for each new derivative, as modifications to the scaffold can significantly alter its safety profile.

Table 2: Selected Toxicological Data for 1,2-Benzoisothiazolin-3-one (BIT)

Endpoint	Species	Value	Classification/ Result	Reference
Acute Oral LD50	Rat	1020 mg/kg	Toxic if swallowed	[6]
28-Day Dermal NOAEL	Rat	12 mg/kg/day	No Observed Adverse Effect Level (Systemic)	[16]
Skin Irritation	In vivo	-	Mild Irritant	[16]
Eye Irritation	In vivo	-	Strong Irritant / Corrosive	[16]
Skin Sensitization	LLNA	-	Known sensitizer in humans	[5][16]

| Genotoxicity | In vivo / In vitro | - | Not considered genotoxic [\[\[19\]](#) |

Conclusion and Future Perspectives

The 1,2-benzisothiazolin-3-one scaffold represents a privileged structure with a remarkable duality. Its established role as a potent, broad-spectrum biocide is founded on a well-understood mechanism of thiol reactivity. This same reactivity, when refined through targeted chemical modifications, gives rise to derivatives with highly specific and potent activities against therapeutic targets like caspases and CNS receptors. The future of this chemical class in drug development will depend on the ability of medicinal chemists to decouple desired therapeutic activity from off-target toxicity and skin sensitization. Advanced strategies, such as developing derivatives that are selectively activated in target tissues or cells, could unlock the full potential of this versatile and powerful scaffold.

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